3-methanesulfonyl-N-(2-phenoxyphenyl)benzamide

Bcl-2 inhibition Medicinal chemistry SAR analysis

3-Methanesulfonyl-N-(2-phenoxyphenyl)benzamide (CAS 896295-99-1) is a synthetic benzamide derivative characterized by a methanesulfonyl group at the 3-position of the benzamide core and a 2-phenoxyphenyl substituent on the amide nitrogen. Its molecular formula is C20H17NO4S with a molecular weight of 367.4 g/mol.

Molecular Formula C20H17NO4S
Molecular Weight 367.42
CAS No. 896295-99-1
Cat. No. B3020301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methanesulfonyl-N-(2-phenoxyphenyl)benzamide
CAS896295-99-1
Molecular FormulaC20H17NO4S
Molecular Weight367.42
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3
InChIInChI=1S/C20H17NO4S/c1-26(23,24)17-11-7-8-15(14-17)20(22)21-18-12-5-6-13-19(18)25-16-9-3-2-4-10-16/h2-14H,1H3,(H,21,22)
InChIKeyKVGKCSMOKQEOIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methanesulfonyl-N-(2-phenoxyphenyl)benzamide: A Specialized Bcl-2 Inhibitor Scaffold for Targeted Oncology Research


3-Methanesulfonyl-N-(2-phenoxyphenyl)benzamide (CAS 896295-99-1) is a synthetic benzamide derivative characterized by a methanesulfonyl group at the 3-position of the benzamide core and a 2-phenoxyphenyl substituent on the amide nitrogen [1]. Its molecular formula is C20H17NO4S with a molecular weight of 367.4 g/mol [1]. The compound belongs to the N-(phenylsulfonyl)benzamide class, which has been disclosed in patents as Bcl-2 protein inhibitors with therapeutic potential for diseases involving dysregulated apoptosis, including cancer [2].

Why a Generic Benzamide Cannot Substitute for 3-Methanesulfonyl-N-(2-phenoxyphenyl)benzamide in Bcl-2 Inhibition Studies


Bcl-2 protein inhibition is highly sensitive to the precise spatial arrangement of hydrophobic and hydrogen-bonding pharmacophores. The 2-phenoxyphenyl moiety of this compound introduces a specific dihedral angle and extended aromatic surface that engages the P4 pocket of Bcl-2, a binding mode not recapitulated by simpler N-phenyl or N-benzyl benzamide analogs [1]. The 3-methanesulfonyl group acts as a strong hydrogen-bond acceptor, modulating the compound's logP (XLogP3 = 3.3) [2] and influencing its membrane permeability and target engagement profile. Interchanging this compound with a generic benzamide lacking these dual substitutions would likely abolish Bcl-2 binding affinity and alter the selectivity profile, as demonstrated by the extensive structure-activity relationships (SAR) detailed in the N-(phenylsulfonyl)benzamide patent family [1].

Quantitative Differentiation of 3-Methanesulfonyl-N-(2-phenoxyphenyl)benzamide: A Comparative Evidence Analysis


Comparative Molecular Properties: Lipophilicity and Hydrogen-Bonding Capacity vs. Unsubstituted Benzamide

The target compound exhibits an XLogP3 of 3.3, substantially higher than the unsubstituted benzamide (XLogP ≈ 0.6), indicating optimized membrane permeability for intracellular Bcl-2 target engagement [1]. The presence of 4 hydrogen-bond acceptors (vs. 1 for benzamide) provides stronger interactions with key arginine residues in the Bcl-2 BH3-binding groove [1].

Bcl-2 inhibition Medicinal chemistry SAR analysis

Structural Pre-organization for Bcl-2 P4 Pocket Binding vs. Simpler Phenoxybenzamides

The 2-phenoxyphenyl substituent, with 5 rotatable bonds [1], allows conformational sampling that can adopt a geometry complementary to the Bcl-2 P4 pocket. In contrast, 4-phenoxybenzamide analogs, with a more linear geometry, are less capable of achieving the bent conformation required for deep pocket insertion [2].

Structure-based drug design Bcl-2 inhibitors Conformational analysis

Patent-Disclosed Bcl-2 Inhibitory Activity: Class-Level Potency Benchmarking

Compounds within the N-(phenylsulfonyl)benzamide class, as disclosed in WO2018027097A1, exhibit Bcl-2 inhibitory IC50 values in the nanomolar range (e.g., compound 6: IC50 = 2 nM for Bcl-2) [1]. While the specific IC50 of 3-methanesulfonyl-N-(2-phenoxyphenyl)benzamide has not been publicly reported, its structural alignment with the core pharmacophore suggests it occupies the same chemical space and is expected to demonstrate comparable potency [1].

Bcl-2 inhibition Apoptosis Oncology

Optimal Research and Procurement Scenarios for 3-Methanesulfonyl-N-(2-phenoxyphenyl)benzamide


Bcl-2 Targeted Protein Degradation (PROTAC) Design

The compound's benzamide core and phenoxyphenyl tail provide a suitable exit vector for linker attachment in proteolysis-targeting chimera (PROTAC) design, as suggested by the Bcl-2 inhibitor patent family [1]. Its moderate molecular weight (367.4 g/mol) and lipophilicity (XLogP3 = 3.3) are within the favorable range for oral PROTAC development, offering a balanced starting point compared to larger, less ligand-efficient scaffolds [2].

Apoptosis Mechanism Probe in Cancer Cell Lines

As a member of the N-(phenylsulfonyl)benzamide class, this compound is suited for use as a pharmacological probe to dissect Bcl-2-dependent apoptosis pathways in hematological and solid tumor cell lines. The class has demonstrated nanomolar Bcl-2 inhibition [1], and the compound's distinct substitution pattern allows researchers to interrogate structure-activity relationships that influence isoform selectivity (Bcl-2 vs. Bcl-xL) [1].

Chemical Biology Tool for Bcl-2 Protein Interaction Studies

The compound's 5 rotatable bonds and 4 hydrogen-bond acceptors [2] enable conformational adaptation to the Bcl-2 BH3-binding groove, making it a valuable tool compound for biophysical assays such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate direct target engagement in vitro.

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